Pentane-d12

Catalog No.
S794664
CAS No.
2031-90-5
M.F
C5H12
M. Wt
84.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentane-d12

CAS Number

2031-90-5

Product Name

Pentane-d12

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,5-dodecadeuteriopentane

Molecular Formula

C5H12

Molecular Weight

84.22 g/mol

InChI

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2

InChI Key

OFBQJSOFQDEBGM-HYVJACIRSA-N

SMILES

CCCCC

Canonical SMILES

CCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

NMR Spectroscopy

  • Solvent: Pentane-d12 is a popular solvent for Nuclear Magnetic Resonance (NMR) spectroscopy because of its excellent chemical shift dispersion and minimal interference with the analyte signal [].
  • Deuterium Lock: The presence of deuterium (D) atoms in Pentane-d12 allows for a lock signal in deuterium lock experiments, which helps maintain spectrometer stability and improve spectral referencing [].

These properties make Pentane-d12 ideal for studying a wide range of molecules in NMR experiments.

Medical Research

  • Metabolic Studies: Due to the different metabolic pathways of hydrogen and deuterium, Pentane-d12 can be used as a tracer molecule in metabolic studies. By incorporating deuterium into a specific molecule, researchers can track its metabolism within the body and gain insights into cellular processes [].

Here, Pentane-d12's ability to act as a stable isotope tracer is crucial for understanding complex metabolic pathways.

Environmental Analysis

  • Solvent for Non-polar Analytes: Pentane-d12's non-polar nature makes it a suitable solvent for extracting and analyzing non-polar environmental contaminants like pesticides, oils, and hydrocarbons [].
  • Internal Standard: Similar to NMR, Pentane-d12 can be used as an internal standard in environmental analysis techniques like gas chromatography-mass spectrometry (GC-MS) due to its minimal interference with the analytes of interest [].

Pentane-d12 is a deuterated isotopologue of pentane, characterized by the molecular formula C₅D₁₂. It is a clear, colorless liquid similar in appearance to its non-deuterated counterpart, pentane, which has the molecular formula C₅H₁₂. The primary distinction lies in the substitution of hydrogen atoms with deuterium, an isotope of hydrogen. This compound is utilized primarily in nuclear magnetic resonance spectroscopy due to its unique properties that enhance spectral resolution and sensitivity .

Pentane-d12 does not have a specific biological mechanism of action. Its primary use is as a labeled molecule to study various processes. For example, in NMR spectroscopy, the specific resonance peaks of deuterium can be used to differentiate between closely spaced hydrogen signals in complex molecules [5]. Additionally, pentane-d12 can serve as a solvent or internal standard in studies involving non-polar interactions or as a reference compound for mass spectrometry.

Citation:

  • Silverstein, R. M., Webster, F. X., &
  • Combustion: Pentane-d12 combusts in oxygen to produce carbon dioxide and water, releasing energy.
  • Substitution Reactions: In halogenation reactions, the rate of reaction may differ due to the kinetic isotope effect, where bonds involving deuterium are generally stronger than those involving hydrogen, leading to slower reaction rates.

Pentane-d12 can be synthesized through various methods:

  • Deuteration of Pentane: This method involves the exchange of hydrogen atoms with deuterium using deuterated solvents or reagents under specific conditions.
  • Reduction Reactions: Pentane can be synthesized from higher alkanes through reduction reactions that selectively incorporate deuterium.
  • Isomerization: Isomerization reactions involving deuterated catalysts can yield pentane-d12 from other alkanes.

Pentane-d12 is primarily used in research applications:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent for NMR studies due to its low viscosity and favorable properties for spectral analysis.
  • Tracer Studies: Its unique isotopic composition allows it to be used as a tracer in various scientific studies, particularly in metabolic research.
  • Chemical Research: It is utilized in studying reaction mechanisms and kinetics due to the differences in reaction rates between deuterated and non-deuterated compounds
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Interaction studies involving pentane-d12 often focus on its role as a solvent or tracer. In NMR spectroscopy, it interacts with solutes to provide detailed information about molecular structure and dynamics. The presence of deuterium can alter the chemical shifts observed in NMR spectra, allowing for enhanced resolution and differentiation between closely related compounds.

Pentane-d12 shares similarities with several other compounds, particularly those that are also deuterated or structurally related alkanes. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
PentaneC₅H₁₂Non-deuterated form; widely used as a solvent
Hexadecane-d30C₁₆D₃₀Longer carbon chain; used in similar NMR studies
Octane-d18C₈D₁₈Higher molecular weight; used in fuel studies
Butane-d10C₄D₁₀Shorter chain; useful for different spectral analyses

Pentane-d12's uniqueness lies in its specific isotopic composition, which provides distinct advantages in spectroscopy and tracer studies compared to its non-deuterated counterparts and other deuterated alkanes

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Catalytic Transfer Deuteration Techniques

Catalytic transfer deuteration represents a fundamental approach for the synthesis of pentane-d12, employing various transition metal catalysts to facilitate the selective incorporation of deuterium atoms into the pentane molecular framework [1]. The mechanism underlying these processes involves the activation of carbon-hydrogen bonds through metal-mediated pathways, enabling the substitution of protium with deuterium under controlled conditions [2].

Iridium-based catalytic systems have demonstrated exceptional efficacy in transfer deuteration reactions for alkane substrates. The BQ-NCOP-IrHCl complex, when combined with ethanol-d6 as the deuterium source, achieves remarkable deuterium incorporation rates of up to 98% yield [1]. This system operates through a mechanism involving the initial formation of an Iridium(I) species via reaction with sodium tert-butoxide, followed by oxidative addition of the deuterated alcohol to generate an Iridium(III) complex [1]. The subsequent beta-deuteride elimination process releases deuterated aldehyde while forming an Iridium(III) dideuteride species that facilitates the transfer of deuterium to the alkane substrate [1].

Platinum-rhodium synergistic catalytic systems represent another advanced approach for achieving multiple deuteration of alkanes. The combined use of heterogeneous platinum on carbon and rhodium on carbon catalysts in isopropanol-d8 and deuterium oxide as a mixed solvent system enables efficient and mild multiple deuteration under ambient conditions [3]. This methodology initiates through transition metal-catalyzed dedeuteration of isopropanol-d8 to produce deuterium gas, followed by carbon-hydrogen bond activation catalyzed by the platinum/carbon and rhodium/carbon-deuterium complex [3]. The process demonstrates broad applicability to linear, branched, and cyclic alkanes, making it particularly suitable for pentane-d12 synthesis [3].

Palladium-catalyzed deuteration methods offer distinct advantages in terms of functional group tolerance and incorporation efficiency. The tris(dibenzylideneacetone)dipalladium(0)/tri-tert-butylphosphine catalyst system, utilizing deuterated sodium formate as the deuterium source, achieves 94% deuterium incorporation efficiency with complete conversion [4]. This approach operates through a mechanism involving oxidative addition, followed by deuterium anion replacement of halide ligands, ensuring high atom percent deuterium incorporation while maintaining compatibility with diverse functional groups [4].

MethodCatalyst SystemDeuterium SourceOperating ConditionsDeuterium Incorporation
Iridium-catalyzed transfer deuterationBQ-NCOP-IrHCl complex with ethanol-d6Ethanol-d6Mild conditions with sodium tert-butoxide base98% yield with high deuterium content
Platinum-Rhodium synergistic catalysisPlatinum/carbon and rhodium/carbon in isopropanol-d8/deuterium oxideIsopropanol-d8 and deuterium oxideRoom temperature, mixed solvent systemMultiple deuteration of carbon-hydrogen bonds
Palladium-catalyzed deuterationTris(dibenzylideneacetone)dipalladium(0)/tri-tert-butylphosphine with deuterated sodium formateDeuterated sodium formateMild conditions, high functional group tolerance94% deuterium incorporation efficiency
Nickel-core shell catalyst deuterationNickel-graphitic shell nanostructured catalystDeuterium gasAmbient conditions (room temperature, 1 bar deuterium)Good to excellent yields

Nickel-based core-shell catalysts have emerged as promising alternatives for ambient deuteration processes. These nanostructured catalysts, prepared through impregnation and subsequent calcination of nickel nitrate on carbon at 450 degrees Celsius under argon atmosphere, demonstrate exceptional activity for selective deuteration of alkenes and alkanes at room temperature and 1 bar deuterium pressure [5]. The graphitic shell structure provides enhanced stability while maintaining high catalytic activity for deuterium incorporation [5].

Solvent-Mediated Isotopic Exchange Reactions

Solvent-mediated isotopic exchange reactions constitute a critical pathway for achieving deuterium incorporation in pentane-d12 synthesis through equilibrium-driven processes [6]. These reactions exploit the thermodynamic favorability of deuterium distribution between different molecular environments, enabling selective enrichment under appropriate conditions [7].

The fundamental mechanism of hydrogen-deuterium exchange involves the reversible breaking and formation of carbon-hydrogen and carbon-deuterium bonds in the presence of exchangeable protons in solution [7]. When deuterium oxide serves as the solvent, deuterons become incorporated at exchangeable positions through equilibrium processes [7]. The exchange rate depends significantly on pH conditions, with minimum exchange rates occurring at approximately pH 2.6 for most organic substrates [7].

Metal-catalyzed isotopic exchange reactions demonstrate superior efficiency compared to uncatalyzed processes. Supported rhodium, palladium, platinum, and nickel catalysts facilitate isotopic exchange between deuterium and cyclic hydrocarbons at temperatures around 75 degrees Celsius [8]. The primary processes involve dissociative adsorption of both deuterium and alkane molecules on the metal surface, followed by recombination to form deuterated products [8]. The surface ratio of deuterium to protium atoms remains high as long as isotopic dilution of gas phase deuterium remains minimal [8].

Acid-catalyzed exchange mechanisms provide alternative pathways for deuterium incorporation. The Gross-Butler theory describes solvent isotope effects in aqueous acid solutions, where deuterium incorporation proceeds through acid-catalyzed mechanisms involving proton and deuteron transfer [9]. The thermodynamic activity function for these processes has been experimentally determined, enabling prediction of equilibrium constants and reaction rates under various temperature conditions [9].

Exchange TypeMechanismTemperature RangeKinetic FactorsEquilibrium Constant
Metal-catalyzed hydrogen/deuterium exchangeDissociative adsorption on metal surface75-200°C depending on catalystSurface adsorption/desorption ratesDepends on surface coverage
Acid-base catalyzed exchangeProton/deuteron transfer in solutionRoom temperature to 100°CAcid strength and deuterium activityK = 3.75 ± 0.07 for water/deuterium oxide at room temperature
Thermal isotopic exchangeHigh-temperature molecular exchange400-1000°C for gas-phase exchangeActivation energy for bond breakingTemperature-dependent
Photoinduced isotopic exchangeSelective infrared excitation of deuterated moleculesRoom temperature with infrared radiationIsotopic selectivity of excitationNon-equilibrium process
Solvent-mediated exchangeEquilibrium hydrogen/deuterium distribution in solventVariable, typically room temperatureSolvent isotope effectsSolvent-specific values

Base-catalyzed exchange reactions offer complementary approaches for specific synthetic applications. These processes typically involve deprotonation followed by deuteron incorporation from deuterated solvents [7]. The efficiency of base-catalyzed exchange depends on the acidity of the substrate protons and the basicity of the catalytic system [7].

Photoinduced isotopic exchange represents a specialized technique for achieving selective deuterium enrichment. This method employs intense infrared radiation at preselected wavelengths to selectively excite and dissociate molecules containing deuterium, providing deuterium-enriched products through non-equilibrium processes [10]. The technique demonstrates particular utility for multihalogenated organic compounds, where selective photoinduced dissociation enables isotopic enrichment [10].

Purification Protocols for High Isotopic Purity

Achievement of high isotopic purity in pentane-d12 requires sophisticated purification protocols that exploit the subtle physical and chemical differences between isotopologues [11]. These protocols must address both chemical impurities and isotopic contamination to meet the stringent purity requirements for nuclear magnetic resonance spectroscopy and other analytical applications [12].

The fundamental challenge in isotopic purification lies in the small differences in physical properties between pentane-d12 and its protiated analogs. The molecular weight difference of 12 atomic mass units between pentane-d12 (84.22 daltons) and pentane (72.15 daltons) creates measurable but subtle variations in boiling point, vapor pressure, and other thermodynamic properties [12]. These differences form the basis for separation strategies that must be optimized to achieve maximum isotopic enrichment [11].

Chromatographic Separation Strategies

Chromatographic separation techniques have evolved as the most versatile and effective methods for achieving high isotopic purity in deuterated compounds [13]. The separation of deuterated compounds from their protiated counterparts relies on the chromatographic deuterium effect, which manifests as retention time differences between isotopologues [14].

Gas chromatography demonstrates exceptional capability for isotopologue separation across diverse stationary phases. Polydimethylsiloxane phases exhibit inverse isotope effects, where heavier isotopic compounds elute earlier than their lighter counterparts [15]. Conversely, polar stationary phases typically demonstrate normal isotope effects, while intermediate polarity phases can exhibit both effects depending on the specific isotopologues [15]. The location of deuterium atoms significantly affects retention behavior, with deuterium-substituted aliphatic groups showing greater inverse isotope effects compared to aromatic substituents [15].

Wax phases provide enhanced separation efficiency for certain classes of deuterated compounds. These phases demonstrate remarkable ability to resolve isotopologue pairs through their unique interaction mechanisms with deuterated functional groups [15]. The separation efficiency depends on the specific wax composition and the structural features of the target isotopologues [15].

Ionic liquid stationary phases represent a significant advancement in isotopologue separation technology. The IL111i phase and related ionic liquid systems demonstrate remarkable performance in separating isotopologues across a broad range of compound classes [15]. These phases offer unique selectivity mechanisms that complement traditional separation approaches [15].

Pentafluorophenyl columns have emerged as particularly effective for reducing chromatographic deuterium effects in metabolomics applications. The pentafluorophenyl-modified silica stationary phase demonstrates superior performance in minimizing retention time differences between protiated and deuterated analogs [14]. Electronic interactions with fluorine atoms appear to stabilize deuterated metabolites, resulting in more consistent retention behavior [14].

Separation MethodStationary PhaseIsotope EffectSeparation EfficiencyApplication Range
Gas chromatographyPolydimethylsiloxane and wax phasesInverse effect for nonpolar phasesBaseline separation of isotopologuesBroad range of organic compounds
High-performance liquid chromatographyOctadecyl and biphenyl columnsNormal effect for polar phasesGood resolution for deuterated drugsPharmaceutical and metabolite analysis
Pentafluorophenyl columnPentafluorophenyl-modified silicaReduced chromatographic deuterium effectMost effective chromatographic deuterium effect reductionChemical-tagging metabolomics
Ionic liquid stationary phasesIL111i and related ionic liquidsVariable depending on analyte structureRemarkable isotopologue separationGeneral isotopic separations
Chiral stationary phasesPolysaccharide-based chiral columnsEnantioselective deuterium separationHigh stereoselectivityEnantioisotopologue separation

High-performance liquid chromatography offers complementary separation mechanisms for isotopologue purification. Octadecyl columns with positively charged surfaces, biphenyl phases, and pentafluorophenyl groups provide distinct selectivity profiles for deuterated compounds [16]. The optimization of mobile phase composition and gradient conditions enables fine-tuning of separation efficiency for specific isotopologue pairs [17].

Recrystallization Optimization

Recrystallization represents a classical yet highly effective approach for achieving exceptional isotopic purity in pentane-d12 [18]. The technique exploits differences in crystallization behavior between isotopologues, enabling selective enrichment through controlled crystallization processes [19].

The fundamental principle underlying recrystallization optimization involves the careful selection of solvent systems that maximize solubility differences between pentane-d12 and protiated impurities [18]. The solubility behavior depends on structural features including polarity and hydrogen bonding capacity [18]. For deuterated alkanes, nonpolar solvents typically provide optimal selectivity due to the subtle differences in intermolecular interactions [18].

Temperature control during recrystallization proves critical for achieving maximum isotopic enrichment. Slow cooling rates enable equilibrium crystallization, favoring the incorporation of the desired isotopologue into the crystal lattice [18]. The cooling rate must be optimized to balance crystallization selectivity with practical recovery yields [18].

Isotope effects in crystallization processes can significantly enhance purification efficiency. Recent research demonstrates that isotopic substitution can promote crystal size growth by inhibiting nucleation, resulting in substantial increases in crystal volume ranging from 1.7- to 165-fold [19]. The isotope effect retards crystallization kinetics and establishes higher nucleation energy barriers, consequently generating fewer nuclei that grow larger [19].

Purification TechniqueOperating PrincipleIsotopic SelectivityPurity AchievementOptimal Conditions
Fractional distillationSeparation by boiling point differencesEnhanced by deuterium mass effect95-99% depending on conditionsControlled temperature gradient
Molecular distillationShort-path high-vacuum distillationHigh separation factors for isotopesSeparation factors 1.05-1.06High vacuum and controlled heating
Vacuum distillationReduced pressure evaporationVapor pressure differencesHigh concentration of desired isotopeLow temperature and pressure
RecrystallizationCrystallization from appropriate solventCrystallization selectivityHigh chemical and isotopic puritySolvent selection and cooling rate
Solid-phase extractionSelective adsorption/desorptionPhase distribution differencesConcentration and purificationAppropriate stationary phase

Fractional distillation techniques provide complementary purification capabilities for volatile deuterated compounds. The enhanced separation efficiency resulting from deuterium mass effects enables achievement of 95-99% isotopic purity under optimized conditions [20]. Controlled temperature gradients in fractionating columns maximize the number of theoretical plates, improving separation efficiency [20].

Molecular distillation represents a specialized technique particularly suited for isotope separation. Short-path high-vacuum distillation achieves separation factors of 1.05-1.06 for lithium isotopes and demonstrates similar potential for deuterated organic compounds [21]. The technique operates under high vacuum conditions with controlled heating to minimize thermal decomposition while maximizing isotopic separation [21].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

2031-90-5

Wikipedia

Deuterated pentane

Dates

Modify: 2023-08-15

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